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For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-4-fluorophenylboronic acid is a synthetic organoboron compound that has

garnered significant interest in the fields of medicinal chemistry and materials science. Its

unique structural features, namely the presence of a boronic acid moiety, an amino group, and

a fluorine atom on the phenyl ring, make it a versatile building block in organic synthesis. This

guide provides a comprehensive overview of its chemical properties, experimental protocols for

its synthesis and application, and its toxicological profile.

Chemical and Physical Properties
3-Amino-4-fluorophenylboronic acid is a white to light yellow or brown solid at room

temperature.[1][2] It is an organic compound with the chemical formula C₆H₇BFNO₂ and a

molecular weight of 154.93 g/mol .[3] The presence of the boronic acid group allows for its

participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling,

making it a valuable reagent for the synthesis of complex organic molecules.[2][4]
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Property Value Source(s)

Molecular Formula C₆H₇BFNO₂ [1][3][5]

Molecular Weight 154.93 g/mol [3]

CAS Number 873566-75-7 [1][3][5]

Appearance
White to light brown powder or

solid
[1]

Melting Point 226-232 °C [2]

Boiling Point 346.0 ± 52.0 °C (Predicted)

pKa 8.59 ± 0.10 (Predicted)

Spectral Data
While detailed spectral analyses are not extensively published, supplier information indicates

that the 1H-NMR and IR spectra are consistent with the structure of 3-Amino-4-
fluorophenylboronic acid.[1] A patent for its synthesis provides the following ¹H NMR data in

a DMSO-d₆ and D₂O mixture: δ ppm: 7.19 (1H, d, J=9.6), 6.96 (2H, q, J=5.2), 3.15 (2H, s).[6][7]

Experimental Protocols
Synthesis of 3-Amino-4-fluorophenylboronic Acid
Two primary synthetic routes are described in patent literature. Both methods provide a

pathway to obtaining the target compound.

Method 1: From p-Fluorobromobenzene[7]

Grignard Reagent Formation: In a four-necked flask, add magnesium turnings and THF.

Under a nitrogen atmosphere, slowly add a THF solution of p-fluorobromobenzene to initiate

the Grignard reaction. After the addition is complete, heat the mixture to reflux for 2 hours.

Borylation: Cool the Grignard reagent to -5 °C and slowly add trimethyl borate. Stir the

reaction mixture for 3 hours.
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Hydrolysis: At 0 °C, adjust the pH of the reaction mixture to 4-5 with 2M HCl. After stirring for

30 minutes, separate the aqueous layer and extract with ethyl acetate.

Nitration: The resulting p-fluorophenylboronic acid is then subjected to nitration to yield 3-

nitro-4-fluorophenylboronic acid.

Reduction: The nitro-intermediate is hydrogenated under the catalysis of palladium on

carbon at 55 °C to yield the final product, 3-amino-4-fluorophenylboronic acid.[7]

Purification: The crude product is purified by recrystallization from an organic solvent such as

ethyl acetate, ethanol, or n-heptane to yield a light gray solid.[7]

Method 2: From o-Fluoronitrobenzene[6]

Bromination: o-Fluoronitrobenzene is brominated using N-bromosuccinimide in the presence

of concentrated sulfuric acid.

Reduction: The resulting 2-fluoro-5-bromonitrobenzene is reduced to 2-fluoro-5-bromoaniline

using iron powder and acetic acid in ethanol at 55-65 °C.

Coupling: The 2-fluoro-5-bromoaniline is then coupled with bis(pinacolato)diboron in the

presence of a palladium catalyst to generate the pinacol ester of the boronic acid.

Hydrolysis: The pinacol ester is hydrolyzed to the final product, 3-amino-4-
fluorophenylboronic acid. The crude product is dissolved in 10% sodium hydroxide,

extracted with ethyl acetate, and the pH is adjusted to 5 with 2N hydrochloric acid. The

product is then extracted with ethyl acetate and dried.[6]
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Method 1: From p-Fluorobromobenzene Method 2: From o-Fluoronitrobenzene
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Synthesis pathways for 3-Amino-4-fluorophenylboronic acid.
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Suzuki-Miyaura Cross-Coupling Reaction
3-Amino-4-fluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions to form C-C bonds, particularly for the synthesis of biaryl compounds.[8] The

following is a general protocol that can be adapted for specific substrates.

Materials:

Aryl halide (1.0 mmol)

3-Amino-4-fluorophenylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

Base (e.g., Na₂CO₃, 2 mmol)

Degassed solvent (e.g., Toluene, 5 mL)

Degassed water (2 mL)

Procedure:

To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, 3-amino-4-
fluorophenylboronic acid, and the palladium catalyst.

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

Add the degassed solvent to the reaction mixture.

In a separate vial, dissolve the base in degassed water.

Add the base solution to the reaction mixture via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

Upon completion, cool the reaction mixture to room temperature.
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Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water

and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system.

Suzuki-Miyaura Coupling Workflow
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General workflow for a Suzuki-Miyaura cross-coupling reaction.

HPLC Analysis
A general method for the analysis of boronic acids using HPLC can be adapted for 3-Amino-4-
fluorophenylboronic acid.

Instrumentation:

HPLC system with a PDA detector

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

A: Acetonitrile

B: Water with an acidic modifier (e.g., 0.1% formic acid) or a basic modifier depending on the

specific separation needs.

Procedure:
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Prepare a standard solution of 3-Amino-4-fluorophenylboronic acid in a suitable solvent

(e.g., acetonitrile/water mixture).

Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).

Use a gradient elution program, for example, starting with a low percentage of acetonitrile

and gradually increasing it over time to elute the compound.

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

The retention time and peak purity can be used to identify and quantify the compound.

Safety and Handling
3-Amino-4-fluorophenylboronic acid should be handled with care in a well-ventilated area or

a chemical fume hood.[9] It is harmful if swallowed.[9] Personal protective equipment, including

safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact

with skin and eyes.[9] Store the compound in a tightly closed container in a cool, dry place.[9]

Toxicological Information
Detailed toxicological studies on 3-Amino-4-fluorophenylboronic acid are not widely

available. As with any chemical reagent, exposure should be minimized. In case of contact,

follow standard first-aid procedures.[9]

Conclusion
3-Amino-4-fluorophenylboronic acid is a valuable and versatile building block in organic

synthesis, particularly for the construction of fluorinated biaryl compounds through the Suzuki-

Miyaura cross-coupling reaction. This guide provides essential information on its chemical

properties, detailed experimental protocols for its synthesis and application, and necessary

safety precautions. This information is intended to support researchers and drug development

professionals in the effective and safe utilization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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